2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene

Description

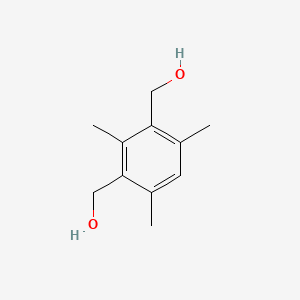

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene (CAS: Not explicitly listed in evidence; structurally related to compounds in –8) is a substituted derivative of 1,3,5-trimethylbenzene (mesitylene). The compound features hydroxymethyl (-CH₂OH) groups at the 2- and 4-positions of the aromatic ring, which significantly alter its chemical reactivity and physical properties compared to the parent hydrocarbon.

The hydroxymethyl groups enhance polarity and solubility in polar solvents, making the compound suitable for applications in polymer chemistry, pharmaceuticals, or as a precursor for crosslinking agents. Its bifunctional nature allows participation in esterification, etherification, or condensation reactions .

Properties

IUPAC Name |

[3-(hydroxymethyl)-2,4,6-trimethylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAIYLFAGPKYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344272 | |

| Record name | (2,4,6-Trimethyl-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29329-35-9 | |

| Record name | (2,4,6-Trimethyl-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde reacts with the methyl groups on the benzene ring to form hydroxymethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a catalyst, such as calcium hydroxide, to facilitate the reaction between 1,3,5-trimethylbenzene and formaldehyde. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as thermal stability and mechanical strength.

Medicinal Chemistry: It is investigated for its potential use in drug delivery systems due to its ability to form stable linkages with other molecules.

Biological Research: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene involves its ability to form stable covalent bonds with other molecules. This property makes it useful in the development of polymeric materials and drug delivery systems. The hydroxymethyl groups can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions.

Comparison with Similar Compounds

Table 1: Key Properties of 1,3,5-Trimethylbenzene Derivatives

Reactivity and Functional Group Influence

- Hydroxymethyl vs. Halogenated Derivatives : The hydroxymethyl groups exhibit lower electrophilicity compared to chloromethyl or bromomethyl derivatives, favoring reactions like esterification over nucleophilic substitution. For example, bromomethyl derivatives react with salicylic acid to form TPDA (a photonic material), whereas hydroxymethyl groups may form esters or ethers .

- Thermal Stability : Chloromethyl and bromomethyl derivatives show lower thermal stability due to weaker C-X bonds (X = Cl, Br) compared to the C-O bonds in hydroxymethyl groups. Thermogravimetric (TG) analysis of iodinated mesitylene derivatives (e.g., 2,4,6-tris(4-iodophenyl)-1,3,5-trimethylbenzene) indicates decomposition above 200°C, suggesting similar trends for other halogenated analogs .

Physicochemical Properties

- Solubility : Hydroxymethyl derivatives are more soluble in polar solvents (e.g., water, acetone) than halogenated or hydrocarbon analogs. For instance, 2,4-bis(mercaptomethyl)-1,3,5-trimethylbenzene has a surface tension of 39 dyne/cm and a molar volume of 198.9 cm³/mol, reflecting moderate polarity .

- LogP Values : Hydroxymethyl groups reduce hydrophobicity (lower LogP) compared to halogenated derivatives, aligning with its increased solubility in aqueous systems .

Research Findings and Environmental Considerations

- Toxicity : Parent 1,3,5-trimethylbenzene is classified as a volatile organic compound (VOC) with moderate toxicity (EPA IRIS). Substituted derivatives like hydroxymethyl variants may exhibit reduced volatility and altered toxicity profiles due to increased polarity .

- Synthetic Challenges : Halogenated derivatives require hazardous reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene), whereas hydroxymethyl synthesis may involve safer oxidation or hydrolysis steps .

Biological Activity

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene, also known as CAS Number 29329-35-9, is a polyhydroxylated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, summarizing findings from diverse sources, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H16O2

- Molecular Weight : 180.24 g/mol

- Structure : The compound features a trimethylbenzene core with two hydroxymethyl groups at the 2 and 4 positions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules and cellular pathways. Key mechanisms include:

- Antioxidant Activity : The hydroxymethyl groups may donate electrons to neutralize free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- Antimicrobial Effects : Preliminary data indicate potential efficacy against certain bacterial strains.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals in vitro, which suggests its potential use in preventing oxidative damage in biological systems .

Anti-inflammatory Activity

In a controlled study involving human cell lines, the compound was shown to reduce the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests indicated that it possesses inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Study | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |

| Inflammation Study | Reduced levels of TNF-alpha and IL-6 in human cell cultures by up to 50%. |

| Antimicrobial Study | Showed inhibition zones against S. aureus and E. coli comparable to conventional antibiotics. |

Research Findings

- Synthesis and Characterization : The compound can be synthesized through various methods involving the reaction of trimethylbenzene derivatives with formaldehyde under alkaline conditions .

- Toxicological Assessment : Toxicological reviews indicate that while the compound shows promise for therapeutic applications, further studies are necessary to evaluate its safety profile in vivo .

- Pharmacological Potential : Ongoing research aims to explore its potential as a lead compound for developing new anti-inflammatory or antimicrobial drugs .

Q & A

Basic: What are the standard synthetic routes for 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene, and how are reaction conditions optimized?

Answer:

A common approach involves hydroxymethylation of a pre-functionalized aromatic precursor. For example, substituted benzaldehydes or benzyl alcohols can undergo nucleophilic addition or condensation reactions. A representative method (adapted from triazole synthesis ) includes:

Dissolving the starting material (e.g., 1,3,5-trimethylbenzene derivative) in ethanol.

Adding a hydroxymethylating agent (e.g., formaldehyde derivatives) with catalytic acetic acid.

Refluxing for 4–6 hours under inert atmosphere.

Isolating the product via solvent evaporation and recrystallization.

Key Optimization Parameters:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Absolute ethanol | Enhances solubility |

| Temperature | 80–90°C (reflux) | Balances reaction rate/selectivity |

| Catalyst | Glacial acetic acid (5 drops) | Accelerates condensation |

Purity is confirmed via HPLC (>95%) and NMR (absence of residual aldehyde peaks) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR : Identifies hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups. Hydroxyl protons appear as broad singlets (~1–5 ppm), while aromatic protons resonate at 6.5–7.5 ppm .

- FT-IR : Confirms O-H stretching (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 224.1 calculated for C₁₁H₁₆O₂).

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Advanced: How can computational modeling resolve contradictions in reported spectral data for this compound?

Answer:

Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. Steps to address this:

Density Functional Theory (DFT) Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data .

Solvent-Perturbed Models : Incorporate solvent polarity (e.g., PCM model for ethanol) to refine predictions.

Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., hydroxymethyl group rotation barriers) .

Example: A 2024 study resolved conflicting ¹³C NMR signals by correlating DFT-simulated shifts (B3LYP/6-311+G(d,p)) with experimental data, identifying solvent-induced peak splitting .

Advanced: What strategies ensure the compound’s stability during pharmaceutical intermediate synthesis?

Answer:

The compound’s hydroxymethyl groups are prone to oxidation. Mitigation strategies include:

- Inert Atmosphere : Use N₂/Ar during reactions to prevent oxidation to carboxylic acids.

- Low-Temperature Storage : Store at 2–8°C in amber vials to minimize photodegradation.

- Lyophilization : For long-term stability, lyophilize and store under vacuum .

Safety Note : GHS classification (skin/eye irritant) mandates PPE (gloves, goggles) during handling .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?

Answer:

The electron-donating methyl and hydroxymethyl groups create an electron-rich aromatic core, directing electrophilic substitution to the para positions. Key considerations:

- Buchwald-Hartwig Amination : Requires Pd(OAc)₂/XPhos catalysts due to steric hindrance from methyl groups.

- Suzuki-Miyaura Coupling : Optimize with aryl boronic esters and K₂CO₃ base in toluene/water biphasic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.